An In-depth Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride
An In-depth Technical Guide to 2,6-Difluorophenylhydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluorophenylhydrazine hydrochloride (CAS No. 502496-26-6), a critical reagent in modern synthetic chemistry. Intended for researchers, chemists, and drug development professionals, this document details the compound's fundamental physicochemical properties, analytical characterization, synthesis protocols, and core applications. By integrating field-proven insights with established scientific principles, this guide explains the causality behind experimental choices and offers a self-validating framework for its use. Particular emphasis is placed on its role as a precursor in the synthesis of fluorinated heterocyclic compounds, which are of paramount importance in medicinal chemistry and materials science.
Section 1: Introduction
2,6-Difluorophenylhydrazine hydrochloride is a substituted hydrazine salt that has emerged as a valuable building block in organic synthesis. Its utility is primarily derived from the strategic placement of two fluorine atoms on the phenyl ring, ortho to the hydrazine moiety. This unique substitution pattern imparts distinct electronic and steric properties that chemists can leverage to construct complex molecular architectures.
In the landscape of drug discovery, the incorporation of fluorine into bioactive molecules is a widely adopted strategy to enhance metabolic stability, modulate pKa, and improve binding affinity. 2,6-Difluorophenylhydrazine hydrochloride serves as a key intermediate for introducing the 2,6-difluorophenyl motif into novel chemical entities. Its most prominent application is in the Fischer indole synthesis, a robust method for creating indole scaffolds—a core structure in numerous pharmaceuticals. This guide provides the foundational knowledge required to effectively and safely utilize this versatile reagent in a research and development setting.
Section 2: Physicochemical Properties
A thorough understanding of a reagent's properties is the cornerstone of successful and reproducible experimentation. This section outlines the key chemical and physical characteristics of 2,6-Difluorophenylhydrazine hydrochloride.
Chemical Identity
The compound is the hydrochloride salt of 2,6-difluorophenylhydrazine, ensuring greater stability and ease of handling compared to the free base.
| Identifier | Value | Source |
| CAS Number | 502496-26-6 | [1][2] |
| Molecular Formula | C₆H₆F₂N₂·HCl or C₆H₇ClF₂N₂ | [1][3] |
| Molecular Weight | 180.58 g/mol | [3] |
| IUPAC Name | (2,6-difluorophenyl)hydrazine hydrochloride | [1] |
| Synonyms | (2,6-difluorophenyl)diazanium chloride; Hydrazine, (2,6-difluorophenyl)-, monohydrochloride | [1][4] |
| InChI Key | RSOSGLCEIHAGQV-UHFFFAOYSA-N |
Physical and Chemical Data
| Property | Value | Source |
| Appearance | Solid, powder | [5] |
| Purity | Commercially available at ≥95% | |
| Storage | Store sealed in a dry place at room temperature. | [3] |
Stability and Storage
Expert Insight: Like many hydrazine derivatives, 2,6-Difluorophenylhydrazine hydrochloride can be sensitive to air and light over extended periods. The hydrochloride salt form confers significantly enhanced stability compared to the free base, which is prone to oxidation.
Recommended Storage Protocol:
-
Store the compound in a tightly sealed, opaque container to protect it from light and moisture.
-
For long-term storage, keeping the container in a desiccator or a dry cabinet is advisable.
-
While room temperature storage is generally acceptable, refrigeration can be considered for preserving high purity over years, provided the container is warmed to room temperature before opening to prevent condensation.[6]
Section 3: Synthesis and Mechanistic Insights
The most common and industrially relevant synthesis of aryl hydrazines proceeds from the corresponding aniline. This multi-step process, while classic, requires careful control of reaction conditions to ensure high yield and purity.
Overall Reaction Scheme: 2,6-Difluoroaniline → 2,6-Difluorobenzenediazonium chloride → 2,6-Difluorophenylhydrazine hydrochloride
Synthetic Workflow
The synthesis can be conceptualized as a three-stage process: diazotization, reduction, and isolation.
Caption: General workflow for the synthesis of Phenylhydrazine Hydrochlorides.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established methods for preparing substituted phenylhydrazines.[7][8]
-
Diazotization:
-
To a stirred solution of 2,6-difluoroaniline (1 equiv.) in concentrated hydrochloric acid and water, add a solution of sodium nitrite (1.05 equiv.) in water dropwise.
-
Causality: This step must be performed at 0-5 °C because the resulting diazonium salt is thermally unstable and can decompose violently or undergo side reactions at higher temperatures. The acidic medium is essential for the formation of the nitrosating agent, nitrous acid (HONO).
-
-
Reduction:
-
Prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) (2 equiv.) in concentrated HCl.[8]
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, maintaining a low temperature.
-
Causality: The diazonium salt is reduced to the corresponding hydrazine. SnCl₂ is an effective reducing agent for this transformation. The reaction is exothermic and slow addition is critical for temperature control.
-
-
Isolation and Purification:
-
After the reaction is complete, the resulting mixture is often heated to ensure complete hydrolysis of any intermediates.[7]
-
The desired 2,6-Difluorophenylhydrazine hydrochloride is typically less soluble in cold, concentrated HCl than the starting materials or byproducts.
-
Cool the reaction mixture in an ice bath to induce precipitation.[9]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water or brine, and then with a non-polar solvent like diethyl ether to remove organic impurities.[8]
-
Dry the product under vacuum to yield the final compound.
-
Section 4: Analytical Characterization
Confirming the identity and purity of 2,6-Difluorophenylhydrazine hydrochloride is a self-validating step crucial for its use in subsequent reactions.
-
¹H NMR: In a solvent like DMSO-d₆, one would expect to see signals for the hydrazine protons (NH₂ and NH⁺), which are often broad and exchangeable with D₂O. The aromatic region would show a complex multiplet pattern for the three aromatic protons, with coupling to both other protons and the two adjacent fluorine atoms.[10]
-
¹⁹F NMR: This is a definitive technique for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms, which will appear as a multiplet due to coupling with the aromatic protons.
-
¹³C NMR: The spectrum will show four distinct signals for the aromatic carbons. The carbon attached to the hydrazine group (C1) and the carbons bearing fluorine (C2, C6) will exhibit characteristic splitting (C-F coupling).
-
IR Spectroscopy: Key peaks would include N-H stretching bands (typically broad) in the 3200-3400 cm⁻¹ region, N-H bending around 1600 cm⁻¹, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry: Under ESI-MS (positive mode), the parent ion for the free base [C₆H₆F₂N₂ + H]⁺ would be observed at m/z 145.05.
Section 5: Core Applications in Synthetic Chemistry
The primary value of 2,6-Difluorophenylhydrazine hydrochloride is as a synthon for building fluorinated heterocyclic systems.
Fischer Indole Synthesis
This is the most prominent application, allowing for the construction of a 4,7-difluoroindole scaffold.
Caption: Key application: Fischer Indole Synthesis workflow.
Mechanistic Insight: The reaction begins with the acid-catalyzed formation of a hydrazone from the hydrazine and a ketone or aldehyde. Upon heating in the presence of an acid (e.g., polyphosphoric acid, ZnCl₂), the hydrazone undergoes a[11][11]-sigmatropic rearrangement, followed by the loss of ammonia and rearomatization to form the stable indole ring. The 2,6-difluoro substitution pattern directly leads to a 4,7-difluoroindole, a scaffold of significant interest in medicinal chemistry.
Why it Matters: The fluorine atoms at the 4 and 7 positions can block sites of metabolism and modulate the electronic character of the indole ring, often leading to compounds with improved pharmacokinetic profiles and biological activity.
Section 6: Safety, Handling, and Toxicology
2,6-Difluorophenylhydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions. The following information is synthesized from safety data sheets.[12][13][14]
GHS Hazard Classification
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [12] |
| H312 | Harmful in contact with skin | [12] |
| H315 | Causes skin irritation | [12] |
| H319 | Causes serious eye irritation | [12] |
| H332 | Harmful if inhaled | [12] |
| H335 | May cause respiratory irritation | [12] |
Signal Word: Warning
Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[15] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling Precautions: Avoid dust generation and accumulation. Do not eat, drink, or smoke in the handling area.
First Aid Measures
-
If Inhaled: Move the person to fresh air. Call a POISON CENTER or doctor if you feel unwell.[14]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical attention.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[17]
Section 7: Conclusion
2,6-Difluorophenylhydrazine hydrochloride is a stable, accessible, and highly effective reagent for introducing the 2,6-difluorophenyl group into organic molecules. Its physicochemical properties make it suitable for a range of synthetic applications, most notably the Fischer indole synthesis, which provides access to valuable fluorinated heterocyclic cores for drug discovery and materials science. While it possesses notable hazards, adherence to standard laboratory safety protocols allows for its safe and effective use. This guide provides the necessary technical and safety foundation for scientists to confidently incorporate this powerful building block into their research programs.
Section 8: References
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Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--
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Fisher Scientific. SAFETY DATA SHEET. 6
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PubChem. 2-Fluorophenylhydrazine hydrochloride | C6H7FN2 | CID 423844. 21
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ChemicalBook. Phenylhydrazine hydrochloride synthesis. 8
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